molecular formula C6H8O2 B2890145 Bicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 22287-28-1

Bicyclo[1.1.1]pentane-1-carboxylic Acid

Cat. No. B2890145
CAS RN: 22287-28-1
M. Wt: 112.128
InChI Key: ORCXPYPDHLVQFP-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as Acide bicyclo [1.1.1]pentane-1-carboxylique in French and Bicyclo [1.1.1]pentan-1-carbonsäure in German .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid has been described in several studies . One method involves the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) through the flow photochemical addition of propellane to diacetyl . Another method involves the direct catalytic asymmetric synthesis of α-chiral Bicyclo[1.1.1]pentanes .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane-1-carboxylic acid is characterized by a bicyclic framework with a carboxylic acid functional group . The average mass of the molecule is 112.127 Da and the monoisotopic mass is 112.052429 Da .


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[1.1.1]pentane-1-carboxylic acid have been studied in the context of catalytic undirected borylation of tertiary C–H bonds in Bicyclo[1.1.1]pentanes . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1-carboxylic acid is a solid at 20 degrees Celsius . It has a molecular weight of 112.13 . The compound is heat sensitive and should be stored at a temperature between 0-10°C .

Scientific Research Applications

Drug Design and Medicinal Chemistry

BCP-1-COOH serves as a non-classical bioisostere for benzene, tert-butyl, and alkyne moieties. Its incorporation into drug molecules can enhance three-dimensional character and saturation, potentially improving the drug’s solubility, potency, and metabolic stability . This bioisostere has been used to develop novel drugs with increased efficacy and reduced side effects.

Material Science

In material science, BCP-1-COOH derivatives are used as molecular rods , rotors , supramolecular linker units , liquid crystals , and FRET sensors . These applications exploit the compound’s ability to add rigidity and structure to materials, which can lead to the development of advanced materials with specific desired properties.

Metal–Organic Frameworks (MOFs)

BCP-1-COOH is utilized in the construction of MOFs due to its rigid and compact structure. MOFs featuring BCP-1-COOH can have enhanced stability and porosity, making them suitable for gas storage, separation, and catalysis applications .

Peptide Labeling and Bioconjugation

The strain-release amination technique allows for the direct attachment of BCP-1-COOH to peptides and proteins. This method is valuable for peptide labeling and bioconjugation , enabling researchers to study protein function and interactions with high specificity .

Synthetic Organic Chemistry

BCP-1-COOH is a key building block in synthetic organic chemistry. It is used to synthesize a variety of bicyclo[1.1.1]pentane derivatives, which are important intermediates in the synthesis of complex organic molecules .

Patent Circumvention and Intellectual Property

The unique structure of BCP-1-COOH allows it to be used as a strategic tool to circumvent Markush structure patent claims on drug candidates. By replacing common functional groups with BCP-1-COOH, chemists can create novel compounds that avoid existing patents .

Safety and Hazards

Bicyclo[1.1.1]pentane-1-carboxylic acid is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

The future directions for the study and application of Bicyclo[1.1.1]pentane-1-carboxylic acid are promising. The development of a versatile platform for the synthesis of 1,2-difunctionalized Bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes is described . This could lead to the synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentane-1-carboxylic Acid (BCP) is a high-value bioisostere . It is used as a replacement for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group in drug molecules

Mode of Action

The mode of action of BCP is primarily through its role as a bioisostere. Bioisosteres are chemical moieties that can be substituted for common functional groups or linkages . BCP, when used as a bioisostere in drug molecules, influences their permeability, aqueous solubility, and in vitro metabolic stability .

Biochemical Pathways

It’s known that the replacement of aromatic rings, internal alkynes, and tert-butyl groups with bcp units can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .

Pharmacokinetics

BCP has been reported to offer high passive permeability, high water solubility, and improved metabolic stability . These properties influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs, thereby affecting their bioavailability .

Result of Action

The result of BCP’s action is primarily seen in its influence on the physicochemical properties of drug molecules. It generally offers better in vivo and in vitro activities and drug-like properties . .

Action Environment

The action of BCP can be influenced by environmental factors. For instance, the strong hydrophobicity of the benzene ring, which BCP often replaces, can lead to non-specific binding in the hydrophobic environment . This can affect the pharmacokinetics and pharmacodynamic properties of candidate drugs .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCXPYPDHLVQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22287-28-1
Record name bicyclo[1.1.1]pentane-1-carboxylic acid
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Q & A

Q1: How do substituents impact the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid?

A: Research indicates that the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids is strongly influenced by the nature of the substituent. Studies using both experimental gas-phase acidity measurements and theoretical calculations (MP2/6-311++G* and B3LYP/6-31+G) show a clear trend: electron-withdrawing substituents increase acidity, while electron-donating substituents decrease it. [, ] This effect is primarily attributed to polar field effects exerted by the substituent through the bicyclo[1.1.1]pentane ring system, influencing the stability of the conjugate base. [] Interestingly, these substituent effects show a linear correlation with the corresponding effects observed in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, but with a steeper slope (1.34 vs 0.9). [, ] This difference arises from the shorter bridgehead-bridgehead distance in the bicyclo[1.1.1]pentane system, leading to more pronounced transmission of the substituent's electronic influence. []

Q2: Can we predict the inductive effect of substituents on bicyclo[1.1.1]pentane-1-carboxylic acid?

A: Yes, the inductive effect of substituents can be predicted and understood using the Quantum Theory of Atoms in Molecules (QTAIM). Studies utilizing QTAIM analysis coupled with isodesmic reaction energy calculations at the PBE0/6-31++G(d,p) level of theory, reveal that the inductive effect propagates through the modulation of atomic dipole moments within the molecule. [] This modulation is primarily controlled by the dipole moment of the substituent itself. Remarkably, the principle of atomic transferability applies here, meaning that the substituent's dipole moment determined in simpler systems (like R-H) can be extrapolated to predict its effect on the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid. [] This finding provides a valuable tool for predicting how different substituents will impact the properties of this unique scaffold.

Q3: Are there efficient synthetic routes available for 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

A: Yes, recent research highlights the development of a practical, metal-free approach for synthesizing a specific derivative, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. [] This method utilizes a homolytic aromatic alkylation strategy and offers a promising route for accessing this potentially valuable building block for medicinal chemistry applications. [] While this study focuses on a specific derivative, it paves the way for exploring similar metal-free approaches for synthesizing other 3-substituted analogs, potentially expanding the chemical space and applications of this intriguing scaffold.

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